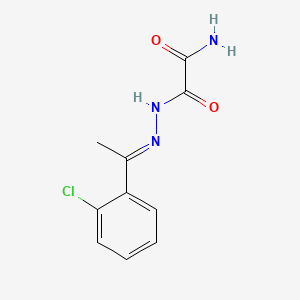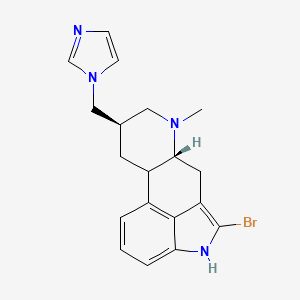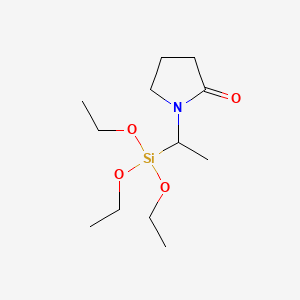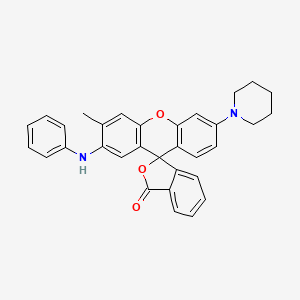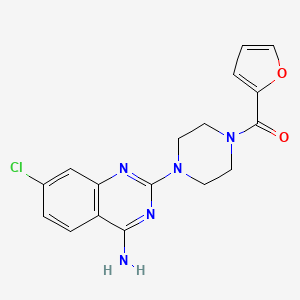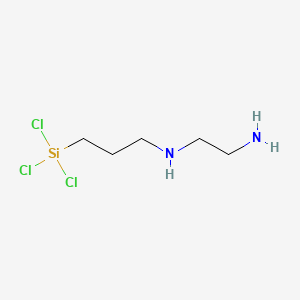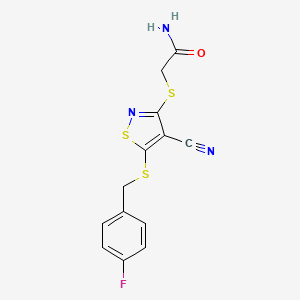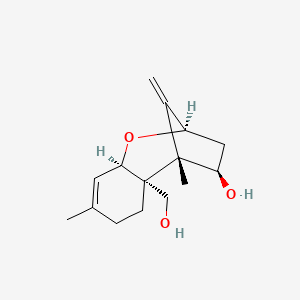
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- typically involves a multi-step process. One common method includes the reaction of disulfides with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide. This base-induced synthesis results in the formation of 2-(4-(2-(phenylthio)ethyl)piperazinyl) acetonitriles . The reaction mechanism is believed to be an SN2 reaction, which is a type of nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of green solvents and catalyst-free reactions to ensure an eco-friendly process. Ethanol is often used as a solvent, and the reaction system is designed to be insensitive to water and dioxygen, which simplifies the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Phenylthio)ethyl)acetamide: This compound shares a similar structure and has been studied for its potential use in C-H activation reactions.
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds are also piperidine derivatives and have shown promise as ACAT-1 inhibitors.
Uniqueness
1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- stands out due to its unique combination of a piperidine ring and a phenylthioethyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
97018-16-1 |
|---|---|
Molekularformel |
C21H26N2OS |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-phenyl-N-(2-phenylsulfanylethyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2OS/c24-21(18-22-14-8-3-9-15-22)23(19-10-4-1-5-11-19)16-17-25-20-12-6-2-7-13-20/h1-2,4-7,10-13H,3,8-9,14-18H2 |
InChI-Schlüssel |
QYYLOKRKOYGELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



